molecular formula C10H15N3O B2723989 2-Methyl-3-(piperidin-4-yloxy)pyrazine CAS No. 1421106-95-7

2-Methyl-3-(piperidin-4-yloxy)pyrazine

Cat. No. B2723989
CAS RN: 1421106-95-7
M. Wt: 193.25
InChI Key: XDFBBONKSZPSPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(piperidin-4-yloxy)pyrazine is a chemical compound used in research and development . It is also known as this compound hydrochloride . The chemical formula for this compound is C10H15N3O・HCl .


Synthesis Analysis

The synthesis of piperidine derivatives, such as this compound, has been a subject of interest in recent years . Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound hydrochloride is represented by the formula C10H15N3O・HCl . It has a molecular weight of 229.71 .

Scientific Research Applications

Genotoxicity and Metabolism Studies

One area of research involving 2-Methyl-3-(piperidin-4-yloxy)pyrazine derivatives focuses on their genotoxicity and metabolism. A study by Kalgutkar et al. (2007) examined the genotoxicity potential of a related compound, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, identifying a metabolism-dependent increase in genotoxicity. The study detailed the compound's bioactivation pathways, suggesting that its mutagenicity arises from bioactivation to a reactive intermediate that covalently binds to DNA. This research provides insights into the metabolic and genotoxicological profiles of pyrazine derivatives, which are crucial for evaluating their safety in pharmaceutical applications Kalgutkar et al., 2007.

Heterocyclic Amino Acids Synthesis

Matulevičiūtė et al. (2021) explored the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acids, highlighting their potential as achiral and chiral building blocks. The study emphasizes the role of these compounds in the development of pharmaceuticals by providing a new class of building blocks for drug synthesis, showcasing the versatility of pyrazine derivatives Matulevičiūtė et al., 2021.

Antimicrobial and Antitumor Agents

Research into pyrazine derivatives has also led to the development of compounds with antimicrobial and antitumor activities. Kandile and Zaky (2015) synthesized a series of pyrano[2,3-c]pyridazines using piperidine as the organocatalyst, demonstrating significant in vitro antibacterial and antifungal activities. This work highlights the potential of pyrazine derivatives in developing new antimicrobial agents Kandile and Zaky, 2015.

Safety and Hazards

According to the safety data sheet, precautions should be taken to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols . In case of inhalation, skin or eye contact, or ingestion, appropriate first aid measures should be taken .

Future Directions

Piperidines, including 2-Methyl-3-(piperidin-4-yloxy)pyrazine, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential applications of these compounds in the pharmaceutical industry .

properties

IUPAC Name

2-methyl-3-piperidin-4-yloxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-10(13-7-6-12-8)14-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFBBONKSZPSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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